N-(2-chlorophenyl)-2-(3,5-dichlorophenyl)morpholine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(3,5-dichlorophenyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O2/c18-12-7-11(8-13(19)9-12)16-10-22(5-6-24-16)17(23)21-15-4-2-1-3-14(15)20/h1-4,7-9,16H,5-6,10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDWQFUPWNTMLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CC=CC=C2Cl)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-(3,5-dichlorophenyl)morpholine-4-carboxamide, a compound with the CAS number 1421522-79-3, is notable for its structural features, including a morpholine ring and multiple chlorinated phenyl groups. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer and antimicrobial applications.
| Property | Value |
|---|---|
| Molecular Formula | C17H15Cl3N2O2 |
| Molecular Weight | 385.7 g/mol |
| CAS Number | 1421522-79-3 |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been evaluated against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The compound demonstrated dose-dependent apoptosis induction, with flow cytometry assays revealing increased levels of p53 expression and caspase-3 cleavage, which are indicative of apoptotic pathways being activated .
Key Findings:
- Cytotoxicity: The compound exhibited IC50 values in the micromolar range against MCF-7 and MEL-8 cells.
- Mechanism of Action: The activation of apoptotic pathways suggests a potential mechanism involving the disruption of cellular homeostasis and DNA damage response.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against a range of bacterial pathogens. The minimum inhibitory concentration (MIC) values indicate strong bactericidal effects, particularly against resistant strains .
Antimicrobial Efficacy:
- MIC Values: Reported as low as 0.22 to 0.25 µg/mL for certain derivatives.
- Target Pathogens: Effective against Staphylococcus aureus and Staphylococcus epidermidis, among others.
Case Studies and Research Findings
- Study on Anticancer Properties:
- Antimicrobial Evaluation:
Scientific Research Applications
N-(2-chlorophenyl)-2-(3,5-dichlorophenyl)morpholine-4-carboxamide has been studied for its potential biological activities, particularly in the following areas:
-
Antimicrobial Activity :
- Research indicates that this compound exhibits significant antibacterial properties against various pathogens. It has been shown to inhibit bacterial growth by targeting essential bacterial enzymes.
- A study demonstrated that it effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics.
-
Anticancer Properties :
- The compound has shown promise in cancer research, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
- A case study involving breast cancer cells revealed that treatment with this compound led to reduced cell viability and increased markers of apoptosis, such as caspase activation.
Antimicrobial Efficacy
This table summarizes the antimicrobial efficacy of this compound against selected pathogens.
Cytotoxicity in Cancer Cells
A detailed study focused on the cytotoxic effects of this compound on various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Findings :
- Significant reduction in cell viability was observed at concentrations above 10 µM.
- Induction of apoptosis was confirmed through flow cytometry analysis showing increased Annexin V staining.
Potential Therapeutic Applications
Given its biological activities, this compound may have potential applications in:
- Antibiotic Development : As a novel antimicrobial agent targeting resistant bacterial strains.
- Cancer Therapy : As a lead compound for developing new anticancer drugs targeting specific pathways involved in tumor growth and survival.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The compound’s chlorinated aryl groups distinguish it from analogs with varying halogenation patterns. For example:
- 3-Chloro-N-phenyl-phthalimide (Fig. 1, ) contains a single chlorine atom at the 3-position of a phthalimide ring. Unlike the morpholine-carboxamide scaffold, the phthalimide system is planar and conjugated, favoring applications in polymer synthesis (e.g., polyimide monomers) .
- [(2-Chlorophenyl)methoxy]carbonyl (2CZ) and [(2,4-dichlorophenyl)methoxy]carbonyl (2-4DCZ) () demonstrate how chlorine position impacts biochemical utility. The 2CZ group (mono-chloro) is simpler and less sterically hindered than the 3,5-dichlorophenyl group in the target compound, which may enhance steric bulk and electron-withdrawing effects .
Functional Group and Scaffold Differences
- Morpholine vs. Phthalimide : The morpholine ring in the target compound introduces a saturated oxygen-containing heterocycle, enhancing polarity and hydrogen-bonding capacity compared to the rigid, aromatic phthalimide system in 3-chloro-N-phenyl-phthalimide. This difference may translate to improved aqueous solubility but reduced thermal stability .
- Carboxamide vs. Methoxycarbonyl: The carboxamide group in the target compound offers hydrogen-bond donor/acceptor sites, critical for interactions with biological targets.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Steric and Electronic Effects: The 3,5-dichlorophenyl group in the target compound introduces significant steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in enzymes or receptors. This contrasts with mono-chloro analogs like 2CZ, which are more compact and less electron-deficient .
- Synthetic Challenges: The synthesis of highly chlorinated compounds like the target may require rigorous purification steps, as noted in the preparation of high-purity 3-chloro-N-phenyl-phthalimide for polymer applications .
Q & A
Q. What are the recommended synthetic routes for N-(2-chlorophenyl)-2-(3,5-dichlorophenyl)morpholine-4-carboxamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling. A validated approach involves reacting morpholine derivatives with chloro-substituted aryl isocyanates in aprotic solvents (e.g., diethyl ether or dichloromethane). For example, morpholine and 2-chloroethyl isocyanate in diethyl ether yield carboxamide derivatives with immediate precipitation . Optimization includes:
Q. How should researchers characterize the crystalline structure of this compound, and what hydrogen-bonding patterns are critical for stability?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The morpholine ring adopts a chair conformation, while the carboxamide group forms planar N₂CO units. Key hydrogen bonds (N–H⋯O) between amide protons and morpholine oxygen atoms stabilize the crystal lattice, as observed in analogous structures (N–H⋯O distances: ~2.81–2.83 Å) . For reliable
Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR), infrared (IR), and high-resolution mass spectrometry (HRMS):
- ¹H/¹³C NMR : Look for characteristic shifts: morpholine protons at δ 3.6–3.8 ppm and aryl chloride carbons at δ 125–135 ppm .
- IR : Confirm carboxamide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Advanced Research Questions
Q. How do electronic effects of substituents on the chlorophenyl rings influence the compound’s reactivity in catalytic processes?
- Methodological Answer : Electron-withdrawing groups (e.g., Cl) deactivate the aryl ring, reducing nucleophilic substitution rates. In palladium-catalyzed reactions, para-chloro substituents enhance oxidative addition to Pd(0) centers, while steric hindrance from 3,5-dichloro groups may slow transmetallation. Strategies include:
Q. What strategies resolve contradictions in spectroscopic data between predicted and observed results for morpholine carboxamide derivatives?
- Methodological Answer : Discrepancies often arise from conformational flexibility or crystal packing effects. To resolve:
- Variable-temperature NMR : Identify dynamic processes (e.g., ring flipping) causing signal broadening.
- SC-XRD validation : Compare experimental bond lengths/angles with computational models (e.g., DFT-optimized geometries) .
- 2D NMR (COSY, NOESY) : Assign overlapping signals and confirm spatial proximity of substituents .
Q. What experimental approaches validate the proposed mechanism for the formation of morpholine carboxamide derivatives under palladium-catalyzed conditions?
- Methodological Answer : Mechanistic studies require:
- Isotopic labeling : Use ¹³C-labeled CO surrogates (e.g., ¹³C-formic acid) to track carbonyl group origins .
- Kinetic profiling : Monitor intermediate formation via in situ IR or LC-MS.
- Control experiments : Test for homocoupling byproducts (e.g., biaryl formation) to confirm catalytic cycle integrity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported crystallographic parameters for morpholine carboxamides?
- Methodological Answer : Variations in unit cell parameters (e.g., a = 13.286 Å vs. 9.1468 Å in related compounds) may stem from polymorphism or solvent inclusion. Mitigation steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
